2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a thiophene ring, a chlorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, chlorophenyl-containing molecules, and pyrrolidine-based structures. Examples include:
- 2-Oxo-2-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethyl 4-morpholinecarbodithioate .
- Indole derivatives with similar heterocyclic structures .
Uniqueness
What sets 2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15ClN2O5S |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O5S/c19-13-5-2-1-4-12(13)17(24)20-21-9-11(8-16(21)23)18(25)26-10-14(22)15-6-3-7-27-15/h1-7,11H,8-10H2,(H,20,24) |
InChI Key |
FQIWMJPEWOWORH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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